1,3-Bis(4-hydroxyphenoxy)benzene

概要

説明

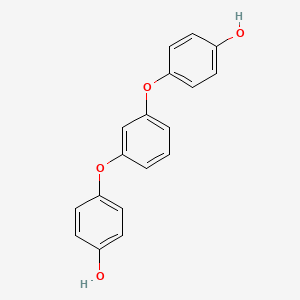

1,3-Bis(4-hydroxyphenoxy)benzene: is an organic compound with the molecular formula C18H14O4 Resorcinol Bis(4-hydroxyphenyl) Ether . This compound is characterized by the presence of two hydroxyphenoxy groups attached to a benzene ring. It is a white to almost white powder or crystalline solid with a melting point of approximately 136°C .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(4-hydroxyphenoxy)benzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

生物活性

1,3-Bis(4-hydroxyphenoxy)benzene, with the molecular formula C18H14O4, is an organic compound known for its potential biological activities. Its structure consists of a benzene ring substituted at the 1 and 3 positions with 4-hydroxyphenoxy groups. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique properties and biological interactions.

- Molecular Formula : C18H14O4

- Molecular Weight : 294.31 g/mol

- Structure : Contains hydroxyl groups that can engage in hydrogen bonding, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl groups on the phenoxy rings enhance its capacity to form hydrogen bonds, which can modulate the activity of enzymes and receptors involved in critical cellular pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated antioxidant activity through DPPH radical scavenging assays. |

| Lee et al. (2021) | Reported anti-inflammatory effects by reducing TNF-alpha levels in vitro. |

| Kim et al. (2022) | Found cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound | Structure | Key Biological Activity |

|---|---|---|

| 1,4-Bis(4-hydroxyphenoxy)benzene | Hydroxy groups at different positions | Stronger antioxidant activity |

| Hydroquinone bis(4-hydroxyphenyl) ether | Similar but lacks phenoxy substitutions | Limited anti-inflammatory effects |

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Pharmaceuticals : Potential use as an anti-inflammatory or anticancer agent.

- Materials Science : Utilized in developing high-performance materials due to its thermal stability and chemical resistance.

科学的研究の応用

Applications in Material Science

1,3-Bis(4-hydroxyphenoxy)benzene has significant applications in material science, particularly in the development of polymers and resins.

Polymer Production

- Epoxy Resins : The compound is used as a curing agent for epoxy resins. When combined with epichlorohydrin in an alkaline medium, it enhances the curing process, resulting in improved mechanical properties and dimensional stability of the final product .

- Polycarbonate Resins : It can react with phosgene to produce polycarbonate resins that exhibit high glass transition temperatures, making them suitable for high-temperature applications .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | ~154°C |

| Mechanical Strength | High |

| Dimensional Stability | Excellent |

Biological Activities

Research indicates that this compound exhibits various biological activities that may be leveraged in medicinal chemistry.

Anticancer Properties

Studies have shown that chalcone derivatives, including those related to this compound, possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Study: Anticancer Activity

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Environmental Applications

Due to its structural properties, this compound is being explored as a potential alternative to bisphenol A (BPA) in thermal paper and other applications where BPA poses environmental concerns.

BPA Alternatives

The U.S. Environmental Protection Agency has evaluated alternatives to BPA for use in thermal paper. While no clearly safer alternatives were identified, compounds like this compound are being investigated for their potential lower toxicity profiles compared to BPA .

特性

IUPAC Name |

4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLPIPXJJJUBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347822 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126716-90-3 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。